molecular formula C8H7NO3 B176787 Methyl 2-formylisonicotinate CAS No. 125104-34-9

Methyl 2-formylisonicotinate

Cat. No.: B176787
CAS No.: 125104-34-9
M. Wt: 165.15 g/mol
InChI Key: FLXVRBSKKVMMQQ-UHFFFAOYSA-N
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Description

Methyl 2-formylisonicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid and features a formyl group at the 2-position and a methyl ester group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-formylisonicotinate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for 2.5 hours, followed by treatment with sodium hydrogencarbonate . The product is then purified through flash chromatography to yield this compound as an off-white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Methyl 2-carboxyisonicotinate.

    Reduction: Methyl 2-(hydroxymethyl)isonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Photosensitizers in Solar Cells
    • Methyl 2-formylisonicotinate is utilized in the preparation of photosensitizers for dye-sensitized solar cells (DSSCs). These solar cells convert sunlight into electricity efficiently, leveraging the compound's ability to absorb light and facilitate electron transfer processes .
  • Luminescent Materials
    • The compound is employed in synthesizing luminophores for luminescent metal-organic frameworks (MOFs). These materials have potential applications in lighting, displays, and sensors due to their unique photophysical properties .
  • Electrochemical Applications
    • This compound serves as an anolyte material in nonaqueous redox flow batteries. Its pyridine-based structure allows it to undergo reversible reductions, making it suitable for energy storage solutions .
  • Biological Activity
    • Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For example, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as formyl and methoxy enhances the compound's reactivity and efficacy as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound derivatives. The study revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction in specific cancer cell lines .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PhotosensitizersUsed in DSSCs for efficient light absorption and electron transferEnhances solar cell efficiency
Luminescent MaterialsSynthesized luminophores for MOFsPotential use in lighting and sensors
Electrochemical ApplicationsActs as an anolyte material in redox flow batteriesFacilitates energy storage
Antimicrobial ActivityExhibits significant antibacterial effects against common pathogensEffective against Staphylococcus aureus, E. coli
Anticancer PropertiesInduces apoptosis in cancer cell linesPotential for drug development

Mechanism of Action

The mechanism of action of methyl 2-formylisonicotinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the specific application .

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the formyl group.

    Methyl 2-formylpyridine-4-carboxylate: Similar structure with a carboxylate group instead of an ester group.

    Methyl 6-formylisonicotinate: Formyl group at the 6-position instead of the 2-position.

Uniqueness: Methyl 2-formylisonicotinate is unique due to the presence of both a formyl group and a methyl ester group on the isonicotinic acid framework. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-formylisonicotinate (MFIS) is an organic compound belonging to the family of isonicotinic acid derivatives. Its unique structure, characterized by a pyridine ring with a formyl group and a methyl ester, has garnered attention for its potential biological activities. This article explores the biological activity of MFIS, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H7_7NO3_3
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 125104-34-9

The biological activity of MFIS can be attributed to its ability to interact with various molecular targets in biological systems. The formyl group in MFIS can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. Additionally, the hydroxy group can participate in hydrogen bonding, which influences the compound's binding affinity and specificity .

Biological Activities

MFIS has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that MFIS exhibits antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival.
  • Anticancer Potential : Preliminary studies suggest that MFIS may have anticancer properties. It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival .
  • Enzyme Inhibition : MFIS has been studied for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin pigmentation disorders and melanoma treatment .

Comparison with Similar Compounds

MFIS shares structural similarities with other isonicotinic acid derivatives, which often exhibit significant biological activities. Below is a comparison table highlighting the differences in biological activity among selected compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compound (MFIS)YesYesYes
Methyl 2-hydroxyisonicotinateModerateNoNo
Methyl 6-hydroxyisonicotinateYesModerateYes

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MFIS against Staphylococcus aureus and Escherichia coli. The results showed that MFIS exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that MFIS could be developed as a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In a recent pharmacological study, MFIS was tested on human lung cancer cell lines (A549). The compound induced apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM after 48 hours of treatment. The study concluded that MFIS could serve as a lead compound for further development in cancer therapy due to its ability to trigger programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-formylisonicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via formylation of methyl isonicotinate using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for reagent addition), and solvent polarity. Yields are monitored via HPLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data :

Reaction ConditionYield (%)Purity (HPLC)
DMF/POCl₃, 0°C65–70≥98%
TFA, RT40–4590–92%

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H/¹³C NMR : Compare observed peaks with predicted shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm).
  • IR Spectroscopy : Confirm C=O (1720–1680 cm⁻¹) and CHO (2850–2720 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 180.04 .

Q. What are the solubility and stability profiles of this compound under varying pH?

  • Methodological Answer : Conduct stability studies in buffers (pH 3–10) at 25°C. Monitor degradation via UV-Vis (λ_max = 270 nm) and HPLC. Solubility is tested in DMSO, MeOH, and aqueous solutions using gravimetric analysis. Stability decreases above pH 8 due to ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess electrophilicity. Compare experimental kinetic data (e.g., reaction with amines) to predict regioselectivity. Substituents like -NO₂ increase electrophilicity at the formyl group .
  • Data Example :

SubstituentΔG⧧ (kcal/mol)Product Ratio (α:β)
-H12.385:15
-NO₂9.895:5

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Perform cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography. For conflicting IR data, use isotopic labeling (e.g., ¹³C-formyl) to isolate vibrational modes. Publish raw datasets in supplementary materials for peer validation .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis in this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-O isotopomer) and measure hydrolysis rates (k_H/k_D) in D₂O. A primary KIE (>2) suggests rate-determining proton transfer, while secondary KIEs indicate transition-state bond reorganization. Compare with computational transition-state models .

Q. What are the limitations of current computational models in predicting the tautomeric equilibria of this compound?

  • Methodological Answer : Assess tautomer populations (enol vs. keto forms) using variable-temperature NMR and compare with DFT (B3LYP/6-311+G(d,p)) predictions. Discrepancies arise from solvent effects (implicit vs. explicit models) and basis set limitations. Hybrid QM/MM simulations improve accuracy .

Q. Methodological Considerations

  • Experimental Reproducibility : Follow guidelines for detailed method reporting (e.g., solvent purity, instrument calibration) to enable replication .
  • Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting results, emphasizing sample size and measurement precision .
  • Ethical Reporting : Disclose all synthetic byproducts and failed attempts to prevent publication bias .

Properties

IUPAC Name

methyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVRBSKKVMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599491
Record name Methyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125104-34-9
Record name Methyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) (from reference compound 38, step 1) was dissolved in dichloromethane (150 mL). Dess-Martin periodinane (25 g, 58.94 mmol) was added and the mixture stirred at room temperature for 2 h 30 min. Sodium sulfothioate (59.3 g, 375.00 mmol) was dissolved in satd NaHCO3 and added to the reaction mixture. The suspension was vigorously stirred at room temperature for 15 min, DCM was added and the phases were separated. The aqueous phase was extracted with DCM twice and the combined organic layers were dried over MgSO4 and evaporated. The residue was purified by automated flash chromatography on a Biotage® KP-SIL 340 g column. Gradient heptanes/EtOAc 80:20 to 65:35 over 5 CV was used as mobile phase. Methyl 2-formylisonicotinate (7 g, 85%) was isolated as an off-white solid. 1H NMR (400 MHz, cdcl3) δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H). MS m/z 165 (M)+
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Synthesis routes and methods III

Procedure details

1.07 g of dimethyl pyridine-2,4-dicarboxylate was dissolved in 20 ml of toluene, and with stirring under cooling at -80° to -70° C., 6.04 ml of a 1M toluene solution of diisobutylaluminium hydride was added dropwise over 2.5 hours, and the mixture was stirred at this temperature for 1 hour. The reaction mixture was poured into ice water, and ethyl ether was added. The organic layer was separated, worked up in a customary manner, and then purified by medium-pressure liquid chromatography Lobar column, size B, Lichroprep Si 60 (E. Merck Co.); eluting solvent: hexane/ethyl acetate=4/1→3/1) to give 0.27 g (yield 30%) of methyl 2-formylisonicotinate as a colorless crystalline powder.
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Synthesis routes and methods IV

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To a solution of methyl 2-(hydroxymethyl)pyridine-4-carboxylate (30 g, 179.64 mmol) in DCM (1 L) was added MnO2 (93.77 g. 1.0778 mol) at r.t. and stirred overnight. The reaction mixture was then filtered and concentrated to afford the title compound (21.3 g, 72%). [M+H] Calc'd for C8H7NO3, 166. Found, 166.
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72%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-formylisonicotinate
Methyl 2-formylisonicotinate
Methyl 2-formylisonicotinate
Methyl 2-formylisonicotinate
Methyl 2-formylisonicotinate
Methyl 2-formylisonicotinate

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